N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine

Kinase inhibition Target engagement Data integrity

N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine (CAS 1101431-11-1) is a synthetic small molecule featuring a thieno[3,2-d]pyrimidine core linked via a 4-oxy bridge to a trans-cyclohexyl-1,4-dimethylamine moiety. The thieno[3,2-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with derivatives demonstrating potent and selective inhibition against targets such as JAK1 and mutant EGFR.

Molecular Formula C14H19N3OS
Molecular Weight 277.39
CAS No. 1101431-11-1
Cat. No. B2728036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine
CAS1101431-11-1
Molecular FormulaC14H19N3OS
Molecular Weight277.39
Structural Identifiers
SMILESCN(C)C1CCC(CC1)OC2=NC=NC3=C2SC=C3
InChIInChI=1S/C14H19N3OS/c1-17(2)10-3-5-11(6-4-10)18-14-13-12(7-8-19-13)15-9-16-14/h7-11H,3-6H2,1-2H3
InChIKeyXWVWQTKQKSDXHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evidence Audit & Procurement Risk Profile for N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine (CAS 1101431-11-1)


N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine (CAS 1101431-11-1) is a synthetic small molecule featuring a thieno[3,2-d]pyrimidine core linked via a 4-oxy bridge to a trans-cyclohexyl-1,4-dimethylamine moiety [1]. The thieno[3,2-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, with derivatives demonstrating potent and selective inhibition against targets such as JAK1 and mutant EGFR [2][3]. However, a systematic literature audit reveals no primary research articles, patents with disclosed biological data, or entries in authoritative databases (PubChem, ChEMBL, BindingDB) for this specific CAS number. The compound appears exclusively in non-specialist chemical aggregator catalogs, with no peer-reviewed characterization of its synthetic route, purity profile, or biological activity. This evidence gap constitutes the single most critical factor for any procurement decision.

The Hidden Risk of Substituting N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine with Other Thienopyrimidines


The thienopyrimidine chemical space yields extreme sensitivity to subtle structural modifications. Literature-class evidence shows that changing the core isomer (thieno[3,2-d] vs. thieno[2,3-d]) or linker atom (4-oxy vs. 4-amino) can alter kinase selectivity profiles by orders of magnitude [1]. Specifically, the 4-oxy linkage imparts distinct electronic character and metabolic vulnerability compared to the more common 4-amino analogs found in clinical candidates like olmutinib derivatives [2]. The trans-cyclohexyl spacer in this compound introduces conformational constraints absent in flexible ethylene-linked analogs, which can drastically affect target binding entropy. Without compound-specific selectivity, pharmacokinetic, or solubility data for CAS 1101431-11-1, any attempt to substitute it with a 'similar' thienopyrimidine is scientifically unjustifiable and carries an unquantifiable risk of experimental failure.

Critical Evidence Audit for N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine: A Data Vacuum Analysis


Absence of Validated Biological Potency: A Critical Procurement Warning

A comprehensive search of PubMed, Google Patents, PubChem, ChEMBL, and BindingDB yielded zero bioactivity results (IC50, Ki, Kd, EC50) for CAS 1101431-11-1 against any protein target. This contrasts sharply with structurally related thieno[3,2-d]pyrimidines documented in primary literature. For instance, compound 46 (a thieno[3,2-d]pyrimidine derivative from Hanmi Pharmaceutical) demonstrates a JAK1 IC50 of 0.022 μM with kinome-wide selectivity [1]. Similarly, compound 6o from a related series achieves an IC50 ≤ 250 nM against EGFR L858R/T790M with >40-fold selectivity over wild-type EGFR [2]. No such data exist for the target compound, making any potency claim unverifiable.

Kinase inhibition Target engagement Data integrity

Uncharacterized Physicochemical and ADME Profile Versus Advanced Thienopyrimidine Leads

No experimentally measured logP, solubility, permeability, or metabolic stability data are available for CAS 1101431-11-1. Computational predictions using standard tools (e.g., SwissADME) suggest a molecular weight of 277.39 g/mol, a topological polar surface area (TPSA) of ~55 Ų, and a consensus Log P around 2.8—values that place it within drug-like chemical space [1]. However, advanced thienopyrimidine leads like compound 24 (from the JAK1 series) have progressed to cellular and in vivo profiling, demonstrating over 5-fold enhancement in anti-proliferative activity on NSCLC cells compared to the reference compound AZD4205 [2]. Without analogous experimental characterization, the target compound's developability remains entirely speculative.

Drug-likeness ADME Physicochemical properties

Structural Differentiation: 4-Oxy Linker and Cyclohexyl Spacer Confer Unique Chemical Space

The compound features a rare combination of a 4-oxy linker and a trans-cyclohexyl-1,4-dimethylamine moiety attached to the thieno[3,2-d]pyrimidine core. This distinguishes it from the vast majority of biologically characterized thieno[3,2-d]pyrimidines, which predominantly employ 4-amino linkages to aryl or heteroaryl groups [1][2]. The 4-oxy connection introduces different bond geometry (C-O-C angle ~117° vs. C-N-C angle ~120°), altered hydrogen bonding capacity (oxygen acts as a weaker hydrogen bond acceptor than nitrogen), and distinct metabolic vulnerability (potential for O-dealkylation). The cyclohexyl spacer provides conformational restriction (chair conformer) that is absent in flexible ethylene-linked analogs such as N,N-dimethyl-2-(thieno[3,2-d]pyrimidin-4-yloxy)ethanamine [3]. These features position the compound in an underexplored region of thienopyrimidine chemical space.

Chemical space Scaffold diversity Linker chemistry

Risk-Assessed Application Scenarios for N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine Based on Evidence Audit


Scenario 1: Exploratory Scaffold-Hopping in Kinase Drug Discovery (High-Risk, Hypothesis-Generating)

Given the structural uniqueness of the 4-oxy-cyclohexyl spacer combination, this compound may serve as a starting point for scaffold-hopping campaigns away from crowded 4-amino thienopyrimidine chemical space. However, as established in Section 3, there is no potency or selectivity data for this compound. Researchers must treat it as a completely uncharacterized chemical entity and conduct de novo primary screening against target panels (e.g., kinome-wide profiling at 1-10 μM) to generate the foundational data that are currently absent [1]. Any observed activity must be validated through dose-response curves and counter-screening against related targets to establish selectivity windows.

Scenario 2: Chemical Probe Development for Underexplored Kinase Targets (Requires Full Characterization)

The thieno[3,2-d]pyrimidine core has demonstrated potential for selective kinase inhibition, as seen with JAK1 inhibitor compound 24 (kinome-wide selectivity confirmed among 370 kinases) [1] and mutant-selective EGFR inhibitors (>40-fold selectivity) [2]. If this compound were to exhibit similar or improved selectivity, it could be developed as a chemical probe. However, the complete absence of selectivity profiling, cellular activity data, and pharmacokinetic characterization means that any such development would require a full suite of in vitro and in vivo studies, representing a multi-year, high-investment endeavor with uncertain outcome.

Scenario 3: Procurement for Combinatorial Library Synthesis (Acceptable Risk with Caution)

The compound's 4-oxy functionality and terminal dimethylamine provide synthetic handles for further derivatization (e.g., quaternization, N-oxide formation, or coupling to carboxylic acids). Researchers may procure this compound as a building block for diversity-oriented synthesis of thienopyrimidine libraries. This application is acceptable because the compound would serve as a synthetic intermediate, not a final test article, and its value does not depend on its own bioactivity. However, purchasers must request and verify purity data (HPLC, NMR) from the vendor before use, as no peer-reviewed characterization exists.

Scenario 4: Computational Chemistry and Docking Studies (Low-Risk, Structure-Based)

The absence of experimental bioactivity data does not preclude the use of this compound in computational studies. Its well-defined structure allows for molecular docking simulations against kinase ATP-binding pockets to generate testable hypotheses about binding modes. The rigid cyclohexyl spacer provides conformational constraints that can improve docking accuracy compared to flexible analogs. Results from such studies could guide the prioritization of this compound for experimental screening, thereby generating the quantitative data that are currently lacking.

Quote Request

Request a Quote for N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.